molecular formula C9H7BrClNO B2994130 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 1404367-50-5

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2994130
CAS No.: 1404367-50-5
M. Wt: 260.52
InChI Key: XFVBXVQQLCGEAZ-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features bromine and chlorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.

    Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties and be used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its pharmacological properties and therapeutic potential.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinolin-2(1H)-one
  • 8-Chloroquinolin-2(1H)-one
  • 3,4-Dihydroquinolin-2(1H)-one

Uniqueness

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVBXVQQLCGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flame-dried 500-mL flask equipped with a magnetic stirring bar was charged with N-(4-bromo-2-chloro-phenyl)-3-chloro-propionamide (29.7 g, 0.1 mol) and aluminium chloride (53.3 g, 0.4 mol). In a pre-heated oil bath, the flask was heated at 140° C. for 1 hr. After cooling to room temperature, the mixture was treated with ice-water slowly and extracted with EtOAc. The organic layer was washed with water and brine in sequence, dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The resulting residue was then purified by flash chromatography (silica gel, 30% ethyl acetate in hexane) to afford the title compound (7.0 g, 27% yield) as a white solid.
Quantity
29.7 g
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53.3 g
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[Compound]
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ice water
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Yield
27%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (122-3; 3 g, 0.0012 mol) in N,N-dimethylformamide (30 mL) was added N-chlorosuccinimide in N,N-dimethylformamide (3 mL) (1.4 g, 0.0105 mol) at 70° C. drop wise over a period of 2 h. Reaction mass was allowed to stir at 70° C. for 14 h. The reaction mixture was cooled and diluted with ice cold water. The precipitated solid was filtered and dried to obtain title compound. MS (M−1): 278.12.
Quantity
3 g
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Reaction Step One
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reactant
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30 mL
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3 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-bromo-3,4-dihydroquinolin-2(1H)-one (74-3; 20 g, 0.088 mol) in N,N-dimethylformamide (200 mL) was added N-chlorosuccinimide portion wise (17.7 g, 0.132 mol) at 80° C. Reaction mass was allowed to stir at 80° C. for 2 h. The reaction mixture was cooled and diluted with ice cold water. The precipitated solid filtered and dried to obtain title compound. 1H NMR (400 MHz, DMSO-d6) δ: 9.61 (bs, 1H), 7.52-7.51 (d, J=1.6 Hz, 1H), 7.41 (s, 1H), 2.93-2.90 (t, J=8 Hz, 2H). MS (M+1); 261.2.
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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200 mL
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